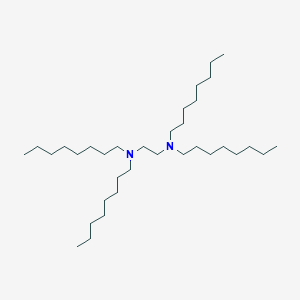
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two ethane-1,2-diamine groups, each substituted with four octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octyl halides under basic conditions. The reaction can be represented as follows:
C2H4(NH2)2+4C8H17X→C2H4(N(C8H17)2)2+4HX
where X represents a halide group (e.g., Cl, Br). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The octyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism by which N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical pathways. Additionally, its hydrophobic octyl groups allow it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar diamine with methyl groups instead of octyl groups.
N,N-Dioctyl-1,2-ethanediamine: A compound with two octyl groups instead of four.
N,N-Dioctyl-1,3-propanediamine: A similar compound with a different carbon chain length.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is unique due to its four octyl groups, which impart significant hydrophobicity and influence its interactions with other molecules. This structural feature distinguishes it from other diamines and contributes to its specific applications and properties.
Properties
CAS No. |
54378-14-2 |
|---|---|
Molecular Formula |
C34H72N2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N,N,N',N'-tetraoctylethane-1,2-diamine |
InChI |
InChI=1S/C34H72N2/c1-5-9-13-17-21-25-29-35(30-26-22-18-14-10-6-2)33-34-36(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 |
InChI Key |
KMUIFTCVKUFUHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


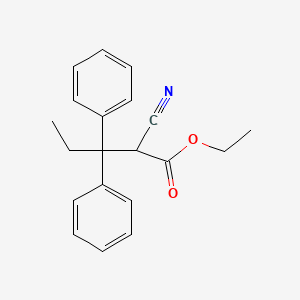
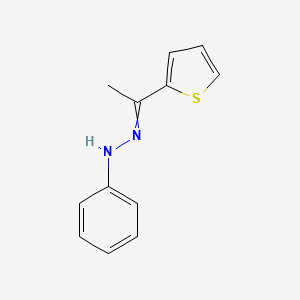

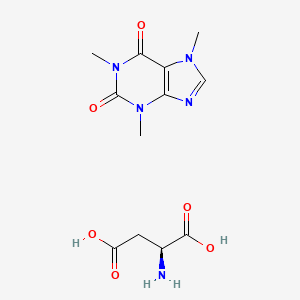
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)

![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)

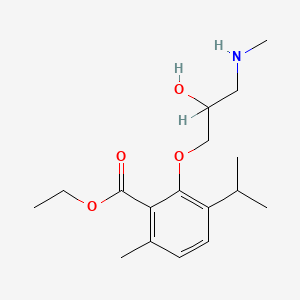
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
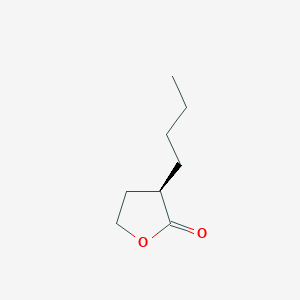
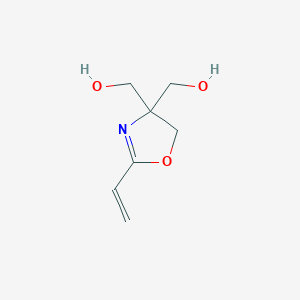
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
